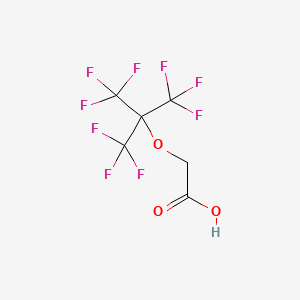

(Nonafluoro-t-butoxy)acetic acid

Description

(Nonafluoro-t-butoxy)acetic acid is a fluorinated carboxylic acid characterized by a tert-butoxy group substituted with nine fluorine atoms, linked to an acetic acid backbone. This structure confers unique physicochemical properties, including enhanced acidity, thermal stability, and resistance to chemical degradation compared to non-fluorinated analogs.

Fluorinated acetic acids are widely used in industrial and pharmaceutical applications due to their strong electron-withdrawing effects, which stabilize anions and enhance solubility in non-polar solvents. The nonafluoro-t-butoxy group likely amplifies these effects, making the compound a candidate for specialized synthetic or analytical applications .

Properties

IUPAC Name |

2-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F9O3/c7-4(8,9)3(5(10,11)12,6(13,14)15)18-1-2(16)17/h1H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOWTOMIZRAIJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F9O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Nonafluoro-t-butoxy)acetic acid typically involves the reaction of sodium nonafluoro-tert-butoxide with an appropriate acetic acid derivative. One common method is the reaction of sodium nonafluoro-tert-butoxide with ethyl bromoacetate, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of (Nonafluoro-t-butoxy)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Nonafluoro-t-butoxy)acetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The nonafluoro-tert-butoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can react with the nonafluoro-tert-butoxy group under basic conditions.

Major Products Formed

Oxidation: Perfluorinated carboxylic acids.

Reduction: Perfluorinated alcohols or aldehydes.

Substitution: Various fluoroalkyl derivatives depending on the nucleophile used.

Scientific Research Applications

(Nonafluoro-t-butoxy)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of fluorous compounds and as a reagent in fluorous biphasic systems.

Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

Medicine: Investigated for its potential use in drug delivery systems due to its unique properties.

Industry: Utilized in the production of specialty chemicals, coatings, and surfactants.

Mechanism of Action

The mechanism of action of (Nonafluoro-t-butoxy)acetic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of reactive intermediates and the modulation of chemical reactivity. The nonafluoro-tert-butoxy group can also influence the compound’s solubility and partitioning behavior in various solvents, affecting its overall activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Trifluoroacetic Acid (TFA)

- Structure : CF₃COOH.

- Key Properties :

- Acidity: pKa ≈ 0.23 (vs. acetic acid’s pKa of 4.76) due to strong electron-withdrawing effects of CF₃ .

- Stability: Resists hydrolysis and oxidation; decomposes under extreme conditions to release HF and CO₂ .

- Applications: Solvent in organic synthesis, catalyst in peptide synthesis, and mobile-phase additive in HPLC .

(Nonafluoro-t-butoxy)acetic acid is expected to exhibit even higher acidity (lower pKa) than TFA due to the greater electronegativity and steric bulk of the nonafluoro-t-butoxy group.

Difluoroacetic Acid (DFA)

- Structure : CHF₂COOH.

- Key Properties :

Pentafluorophenoxyacetic Acid

- Structure : C₆F₅OCH₂COOH.

- Key Properties: Acidity: Enhanced by the electron-withdrawing pentafluorophenoxy group. Applications: Used in chiral resolution and as a derivatizing agent in analytical chemistry .

The nonafluoro-t-butoxy group may offer similar or greater electron-withdrawing effects, making (Nonafluoro-t-butoxy)acetic acid a stronger acid and more lipophilic than pentafluorophenoxyacetic acid.

Physicochemical Properties

Table 1: Comparative Properties of Fluorinated Acetic Acids

| Property | Acetic Acid | Trifluoroacetic Acid (TFA) | (Nonafluoro-t-butoxy)acetic Acid (Inferred) |

|---|---|---|---|

| Molecular Weight (g/mol) | 60.05 | 114.02 | ~300 (estimated) |

| pKa | 4.76 | 0.23 | <0 (estimated) |

| Boiling Point (°C) | 118 | 72 | >100 (estimated) |

| Solubility in Water | Miscible | Miscible | Low (due to fluorinated group) |

| Stability | Moderate | High | Very high |

Notes:

Reactivity and Environmental Impact

- Reactivity: Fluorinated acetic acids react violently with strong bases and metals (e.g., alkali metals), releasing toxic HF . The nonafluoro-t-butoxy group may reduce reactivity with epoxides or alcohols compared to TFA, due to steric hindrance.

- Environmental Persistence: Long-chain perfluorinated carboxylic acids (e.g., PFDA, PFTrDA) are classified as Substances of Very High Concern (SVHC) due to bioaccumulation and toxicity . (Nonafluoro-t-butoxy)acetic acid’s branched structure may reduce environmental persistence compared to linear perfluoroalkyl acids, but this requires validation .

Biological Activity

(Nonafluoro-t-butoxy)acetic acid is a fluorinated compound that has gained attention in various fields, including chemistry, biology, and medicine. Its unique structure, characterized by the presence of multiple fluorine atoms, imparts distinct physical and chemical properties that influence its biological activity. This article explores the biological activity of (Nonafluoro-t-butoxy)acetic acid, focusing on its mechanisms of action, applications in research, and potential implications for drug development.

Chemical Structure and Properties

The molecular formula of (Nonafluoro-t-butoxy)acetic acid is . The presence of nine fluorine atoms contributes to its hydrophobicity and stability under various conditions, making it a valuable reagent in biochemical applications. The compound can participate in various chemical reactions, including oxidation, reduction, and substitution, which further enhances its versatility in biological studies.

The biological activity of (Nonafluoro-t-butoxy)acetic acid is primarily attributed to its interaction with molecular targets through the highly electronegative fluorine atoms. These interactions can stabilize reactive intermediates and modulate chemical reactivity. The nonafluoro-tert-butoxy group influences the compound's solubility and partitioning behavior in different solvents, affecting its overall bioactivity.

1. Chemistry and Synthesis

(Nonafluoro-t-butoxy)acetic acid serves as a building block for synthesizing fluorous compounds. Its unique properties allow it to be employed in fluorous biphasic systems, facilitating the separation and purification of products in organic synthesis.

2. Biological Studies

The compound has been utilized in studying fluorinated biomolecules and their interactions within biological systems. Research indicates that fluorinated compounds can enhance membrane permeability and improve the pharmacokinetics of peptide-based pharmaceuticals. For instance, a novel geminally perfluoro-tert-butylated β-amino acid was synthesized to modulate peptide pharmacokinetics effectively .

3. Medical Applications

Due to its unique characteristics, (Nonafluoro-t-butoxy)acetic acid is being investigated for potential use in drug delivery systems. The hydrophobic nature of the compound can enhance drug solubility and stability, making it a candidate for formulating new therapeutic agents.

Case Study 1: Antimicrobial Activity

A study investigating the antibacterial properties of acetic acid derivatives found that certain fluorinated compounds exhibited significant antimicrobial activity against biofilm-forming pathogens. While this study primarily focused on acetic acid itself, it highlights the potential for similar fluorinated compounds to exhibit enhanced antibacterial properties due to their unique structures .

Case Study 2: Pharmacokinetics Modulation

Research on fluorinated amino acids demonstrated their ability to improve the pharmacokinetics of peptides by prolonging their half-life in vivo and enhancing their detection via non-invasive methods such as magnetic resonance spectroscopy . This suggests that (Nonafluoro-t-butoxy)acetic acid may similarly influence drug behavior.

Data Table: Comparison of Biological Activities

| Compound | Biological Activity | Mechanism |

|---|---|---|

| (Nonafluoro-t-butoxy)acetic acid | Potential antimicrobial properties | Interaction with bacterial membranes |

| Fluorinated β-amino acids | Enhanced pharmacokinetics | Improved membrane permeability |

| Acetic acid | Antibacterial against planktonic organisms | Disruption of biofilm formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.